molecular formula C10H10N4 B14486256 Ethane, 1,2-bis-(2-pyrazinyl) CAS No. 64516-15-0

Ethane, 1,2-bis-(2-pyrazinyl)

Cat. No.: B14486256
CAS No.: 64516-15-0
M. Wt: 186.21 g/mol
InChI Key: DDDNWWSVGPACCT-UHFFFAOYSA-N
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Description

Ethane, 1,2-bis-(2-pyrazinyl) is an organic compound with the molecular formula C₁₀H₁₀N₄ It consists of an ethane backbone with two pyrazinyl groups attached to the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,2-bis-(2-pyrazinyl) typically involves the reaction of pyrazine with ethylene dibromide under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by pyrazinyl groups. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for Ethane, 1,2-bis-(2-pyrazinyl) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,2-bis-(2-pyrazinyl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazinyl groups to pyrazolidinyl groups.

    Substitution: The compound can participate in substitution reactions where the pyrazinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethane, 1,2-bis-(2-pyrazinyl) with hydrogen peroxide would yield pyrazine N-oxides, while reduction with lithium aluminum hydride would produce pyrazolidinyl derivatives.

Scientific Research Applications

Ethane, 1,2-bis-(2-pyrazinyl) has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the synthesis of advanced materials and as a building block for more complex organic compounds.

Mechanism of Action

The mechanism by which Ethane, 1,2-bis-(2-pyrazinyl) exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethane, 1,2-bis-(4-pyridyl): Similar structure but with pyridyl groups instead of pyrazinyl groups.

    Ethane, 1,2-bis-(2-pyridyl): Another similar compound with pyridyl groups.

    1,2-Bis(diphenylphosphino)ethane: A related compound with diphenylphosphino groups.

Uniqueness

Ethane, 1,2-bis-(2-pyrazinyl) is unique due to the presence of pyrazinyl groups, which impart distinct electronic and steric properties

Properties

CAS No.

64516-15-0

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-(2-pyrazin-2-ylethyl)pyrazine

InChI

InChI=1S/C10H10N4/c1(9-7-11-3-5-13-9)2-10-8-12-4-6-14-10/h3-8H,1-2H2

InChI Key

DDDNWWSVGPACCT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CCC2=NC=CN=C2

Origin of Product

United States

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